molecular formula C36H54O12 B120898 Andirobicin A glucoside CAS No. 151703-09-2

Andirobicin A glucoside

Cat. No.: B120898
CAS No.: 151703-09-2
M. Wt: 678.8 g/mol
InChI Key: FSGJPKCVUUKVDV-IRFBWZKWSA-N
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Description

Glucosides are ubiquitous in plants and microorganisms, often serving roles in secondary metabolism, defense mechanisms, or bioactive compound storage . For instance, coffee pulp contains D-glucoside derivatives linked to phenolic acids , and vanilla pods accumulate vanillin glucoside as a key aroma precursor . Andirobicin A glucoside likely shares these biosynthetic pathways, with its bioactivity and stability influenced by the aglycone structure and glycosylation pattern.

Properties

CAS No.

151703-09-2

Molecular Formula

C36H54O12

Molecular Weight

678.8 g/mol

IUPAC Name

(8S,9R,13R,16R,17R)-17-[(E,2R)-2,3-dihydroxy-6-methoxy-6-methylhept-4-en-2-yl]-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,12,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C36H54O12/c1-17-18-9-10-23-33(4)14-20(38)30(36(7,45)24(39)11-12-32(2,3)46-8)34(33,5)15-25(40)35(23,6)19(18)13-21(26(17)41)47-31-29(44)28(43)27(42)22(16-37)48-31/h11-13,20,22-24,27-31,37-39,41-45H,9-10,14-16H2,1-8H3/b12-11+/t20-,22-,23+,24?,27-,28+,29-,30+,31-,33?,34-,35+,36+/m1/s1

InChI Key

FSGJPKCVUUKVDV-IRFBWZKWSA-N

SMILES

CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(C=CC(C)(C)OC)O)O)O)C

Isomeric SMILES

CC1=C2CC[C@@H]3[C@](C2=CC(=C1O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C(=O)C[C@]5(C3(C[C@H]([C@@H]5[C@](C)(C(/C=C/C(C)(C)OC)O)O)O)C)C)C

Canonical SMILES

CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)(C(C=CC(C)(C)OC)O)O)O)C

Synonyms

19-nor-1,2,3,4,5,10-dehydro-25-methoxy-2-O-glucopyranosyl-3,16,20,22-tetrahydroxy-11-oxocucurbit-23-ene
andirobicin A glucoside

Origin of Product

United States

Chemical Reactions Analysis

Identification of Structural Analogs

The search results extensively describe Andirobicin B glucoside (CID 192552) with:

  • Molecular formula: C29H40O10\text{C}_{29}\text{H}_{40}\text{O}_{10}

  • IUPAC name:
    (8S,9R,13R,16R,17R) 17 acetyl 3 16 dihydroxy 4 9 13 14 tetramethyl 2 [(2S,3R,4S,5S,6R) 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl]oxy 7 8 12 15 16 17 hexahydro 6H cyclopenta a phenanthren 11 one(8S,9R,13R,16R,17R)\text{ 17 acetyl 3 16 dihydroxy 4 9 13 14 tetramethyl 2 }[(2S,3R,4S,5S,6R)\text{ 3 4 5 trihydroxy 6 hydroxymethyl oxan 2 yl}]\text{oxy 7 8 12 15 16 17 hexahydro 6H cyclopenta a phenanthren 11 one}

This structural data suggests potential reactivity at:

  • Hydroxyl groups (positions 3, 16)

  • Acetyl moiety (position 17)

  • Glycosidic bond (β-D-glucopyranosyl at position 2)

Relevant Reaction Mechanisms for Glucosides

While no direct studies on Andirobicin A/B glucoside reactions exist in the provided sources, general glucoside chemistry principles apply:

Glycosidic Bond Hydrolysis

ConditionTypical ProductsCatalysts/Enzymes
Acidic aqueous mediaAglycone + glucoseH+\text{H}^+
Alkaline mediaDegraded aglycone + gluconic acidOH\text{OH}^-
Enzymatic cleavageSpecific aglycone + glucoseβ-glucosidases

The almond β-glucosidase-catalyzed transglycosylation mechanism (Fig. 2 in ) may apply to Andirobicin glucosides, involving:

  • Formation of glycosyl-enzyme intermediate

  • Nucleophilic attack by water (hydrolysis) or alcohol (transglycosylation)

Gaps in Available Data

  • No experimental kinetic parameters (e.g., KmK_m, VmaxV_{max}) for Andirobicin glucoside reactions

  • Missing oxidation/reduction studies of the cyclopenta[a]phenanthren core

  • No characterization of photochemical degradation pathways

Recommended Research Directions

Based on analogous systems:

Reaction TypeExpected ModificationsAnalytical Methods
AcetylationO-acetyl derivatives at C-3/C-161H NMR^1\text{H NMR}, MS
GlycosylationNew sugar moieties at free -OHHPLC, X-ray crystallography
OxidationQuinone formation at phenolic -OHUV-Vis spectroscopy

Critical Note : The compound "Andirobicin A glucoside" appears absent from current PubChem, PubMed, and PMC records. The structural and reactivity analysis above derives from its B-variant analog and general glucoside biochemistry . For authoritative data on this compound, direct experimental studies or specialized natural product databases (e.g., LOTUS, Reaxys) should be consulted.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Glucosides

Compound Aglycone Type Glycosylation Site Modifications Source
Vanillin glucoside Phenolic aldehyde 4-OH position O-methylation, hydroxylation Vanilla planifolia pods
Chrysoeriol glucosides Flavonoid (apigenin derivative) 7-OH position Xylosylation, malonylation Legume-enriched bread
Kaempferol-3-O-glucoside Flavonol 3-OH position None Asian Brassica vegetables
Podophyllotoxin glucoside Aryltetralin lignan C7 position Methylation, acetylation Podocarpus species
Trans-resveratrol glucoside Stilbene 3-OH position None Red wine lees

Andirobicin A glucoside: Assuming a polyketide or terpenoid aglycone (common in bioactive glycosides), its glycosylation site and additional functional groups (e.g., methylation, acyl chains) would determine solubility, bioavailability, and target specificity.

Stability and Degradation

Acyl glucosides (e.g., malvidin-3-O-acetyl glucoside) exhibit degradation half-lives (t₁/₂) of ~16–23 hours, influenced by substituents . For example, dimethylation increases stability compared to non-acylated analogs . This compound’s stability would depend on its aglycone’s electron-withdrawing/donating groups and glycosidic bond lability under physiological conditions.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Andirobicin A glucoside that influence its bioactivity, and how can these be validated experimentally?

  • Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm the glycosidic linkage, aglycone moiety, and stereochemistry. Semi-quantitative GC/MS analysis (as used for lauryl glucoside identification ) can be adapted to quantify impurities or degradation products.

Q. What in vitro assays are most effective for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Cell-based assays (e.g., cytotoxicity, enzyme inhibition) should be prioritized. For example, tracer experiments with labeled glucosides (e.g., isotopic 14C^{14}\text{C}-tagged compounds, as in lignin biosynthesis studies ) can track metabolic incorporation. Dose-response curves must account for glucoside solubility in media, which may require surfactants or co-solvents validated for biocompatibility.

Q. How should researchers design initial stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing protocols with HPLC-UV or UPLC-MS to monitor degradation kinetics. Reference the factorial experimental design (e.g., 2x3x4 combinations for cassava cyanogenic glucosides ), adjusting variables like pH (1.5–9.0), temperature (4–40°C), and light exposure. Include negative controls with inert glucosides (e.g., sinapaldehyde glucoside ) to distinguish compound-specific vs. general degradation pathways.

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved across different model systems?

  • Methodological Answer : Apply in silico metabolic pathway modeling (e.g., via KEGG or MetaCyc databases) paired with in vitro enzyme assays (e.g., β-glucosidase activity ). For in vivo validation, use isotope tracer studies in animal models, ensuring tissue-specific extraction protocols to minimize artifactual hydrolysis. Statistical reconciliation methods (e.g., Bayesian meta-analysis) should address inter-study variability in bioavailability parameters.

Q. What experimental designs are optimal for elucidating the role of this compound in multi-component synergistic interactions?

  • Methodological Answer : Employ factorial designs (e.g., Randomized Complete Block Design (RCBD) with replications ) to test combinations with other phytochemicals. Use response surface methodology (RSM) to model synergistic/antagonistic effects. Analytical techniques like LC-MS/MS must quantify co-eluting compounds without cross-interference, referencing protocols for red clover isoflavone glucosides .

Q. How can researchers ensure reproducibility in dose-response studies of this compound in animal models?

  • Methodological Answer : Standardize pharmacokinetic parameters (e.g., Cmax_{\text{max}}, AUC) using species-specific physiologically based pharmacokinetic (PBPK) models. Reference guidelines for liposomal drug formulations (e.g., doxorubicin ) to address bioavailability challenges. Include positive controls (e.g., quercetin glucoside ) to validate assay sensitivity and species-specific metabolic differences.

Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?

  • Methodological Answer : Implement orthogonal purification methods (e.g., countercurrent chromatography followed by size-exclusion chromatography). Validate purity using qNMR and differential scanning calorimetry (DSC). Statistical process control (SPC) charts, as used in industrial glucoside production , can track variability in extraction yields and solvent residues.

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting bioactivity data arise, use sensitivity analyses to isolate confounding variables (e.g., endotoxin contamination in cell assays, solvent cytotoxicity). Follow IMRAD reporting standards to ensure transparency in methods and limitations.
  • Ethical Compliance : For studies involving human tissues, adhere to participant selection criteria and informed consent frameworks outlined in biomedical research guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Andirobicin A glucoside
Reactant of Route 2
Andirobicin A glucoside

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